4-Bromo-2-(methylthio)thiazole-5-carboxylic acid

Description

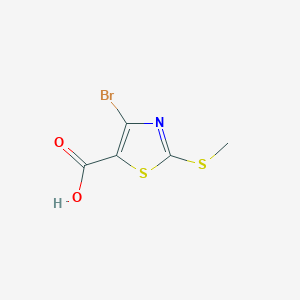

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 4, a methylthio (-SMe) group at position 2, and a carboxylic acid (-COOH) moiety at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The methylthio group enhances lipophilicity and influences electronic distribution, while the bromine atom provides a handle for further functionalization via cross-coupling reactions. The carboxylic acid group enables salt formation or conjugation with other pharmacophores.

Properties

Molecular Formula |

C5H4BrNO2S2 |

|---|---|

Molecular Weight |

254.1 g/mol |

IUPAC Name |

4-bromo-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C5H4BrNO2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) |

InChI Key |

VPOPAOWCUSLINM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(S1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid typically involves the bromination of 2-(methylthio)thiazole-5-carboxylic acid. One common method is the reaction of 2-(methylthio)thiazole-5-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

Scientific Research Applications

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The presence of the bromine and methylthio groups enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

To contextualize its properties, 4-bromo-2-(methylthio)thiazole-5-carboxylic acid is compared with structurally related thiazole derivatives. Key differences in substituents, physical properties, and reactivity are highlighted below.

Structural and Substituent Analysis

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) in the CF₃-substituted analog strongly withdraws electrons, reducing nucleophilicity at the thiazole ring compared to the methylthio (-SMe) group, which donates electrons via sulfur’s lone pairs.

Physical and Spectral Properties

*Data extrapolated from structurally similar compounds.

Notes:

- The absence of reported melting points for this compound suggests challenges in crystallization, possibly due to the flexible -SMe group.

- IR carbonyl stretches (~1736 cm⁻¹) align with typical carboxylic acid frequencies, as seen in analogous compounds .

Reactivity Insights :

- The methylthio group stabilizes intermediates during synthesis but may complicate purification due to sulfur’s tendency to form byproducts.

- Bromine at position 4 allows Suzuki-Miyaura couplings, as demonstrated in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.